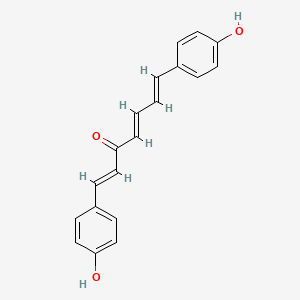
5-Methoxy-7-(4-hydroxyphenyl)-1-phenyl-3-heptanone
Übersicht
Beschreibung
The compound “5-Methoxy-7-(4-hydroxyphenyl)-1-phenyl-3-heptanone” is a type of flavonoid . Flavonoids are a group of organic compounds that are widely distributed in the plant kingdom and are known for their diverse beneficial health effects. They are characterized by a phenyl-substituted 1-phenylpropane structure with a C15 or C16 skeleton .
Molecular Structure Analysis
The molecular structure of flavonoids, including “this compound”, is based on derivatives of a phenyl-substituted 1-phenylpropane possessing a C15 or C16 skeleton . The structure-activity relationship (SAR) among the series of flavonoids has been analyzed in several studies .Wissenschaftliche Forschungsanwendungen
Quantitative Analysis in Traditional Medicine
- Quantitative Determination in Mongolian Medicine : A study by Xing Sha-sh (2015) established a high-performance liquid chromatography (HPLC) method for the quantitative determination of a similar compound, 1-phenyl-7-(3-methoxy-4-hydroxy)phenyl-5-ol-3-heptanone, in Mongolian medicine. This method is noted for its simplicity, accuracy, and reproducibility, providing a foundation for the quality control of Mongolian medicine compound shudage-4 (Xing Sha-sh, 2015).
Antitubercular and Anticancer Activity
- Antitubercular Activity : Diarylheptanoids, including compounds closely related to 5-Methoxy-7-(4-hydroxyphenyl)-1-phenyl-3-heptanone, have been found to exhibit promising in vitro and ex vivo antitubercular activity against dormant Mycobacterium tuberculosis and Mycobacterium bovis BCG. These compounds have also shown weak cytotoxicity against human cancer cell lines (Honmore et al., 2016).
- Anticancer Activity in Neuroblastoma Cells : Diarylheptanoids derived from Alpinia officinarum, similar to the compound of interest, have shown marked activity against neuroblastoma cells, acting through mechanisms like apoptosis, S-phase arrest, and differentiation. These findings suggest potential therapeutic applications for neuroblastoma treatment (Tabata et al., 2009).
Other Applications
- Antiviral Activity : Diarylheptanoids from Alpinia officinarum, similar in structure to this compound, have demonstrated significant anti-influenza virus activity both in vitro and in vivo, suggesting a potential role in antiviral therapies (Sawamura et al., 2010).
Chemical Analysis and Characterization
- Crystal Structure Analysis : Studies have also focused on the crystal structure analysis of related diarylheptanoids, providing valuable insights into their molecular configurations and interactions, crucial for understanding their biological activities (Parameswari et al., 2012).
Zukünftige Richtungen
Flavonoids, including “5-Methoxy-7-(4-hydroxyphenyl)-1-phenyl-3-heptanone”, have been the focus of numerous studies due to their diverse biological activities and potential therapeutic applications . Future research may focus on further elucidating the mechanisms of action, optimizing the synthesis methods, and exploring potential therapeutic applications of this compound.
Eigenschaften
IUPAC Name |
7-(4-hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-23-20(14-10-17-7-11-18(21)12-8-17)15-19(22)13-9-16-5-3-2-4-6-16/h2-8,11-12,20-21H,9-10,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVCRBHITJEJAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCC1=CC=C(C=C1)O)CC(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701227642 | |
| Record name | 7-(4-Hydroxyphenyl)-5-methoxy-1-phenyl-3-heptanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701227642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5-Methoxy-7-(4-hydroxyphenyl)-1-phenyl-3-heptanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033294 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
100667-53-6 | |
| Record name | 7-(4-Hydroxyphenyl)-5-methoxy-1-phenyl-3-heptanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100667-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(4-Hydroxyphenyl)-5-methoxy-1-phenyl-3-heptanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701227642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methoxy-7-(4-hydroxyphenyl)-1-phenyl-3-heptanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033294 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
68 - 70 °C | |
| Record name | 5-Methoxy-7-(4-hydroxyphenyl)-1-phenyl-3-heptanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033294 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(2Z)-2-[[3-(2-carboxyethyl)-5-[[(2R)-3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[[(2R)-4-ethyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl]methyl]-4-methylpyrrol-3-yl]propanoic acid;hydrochloride](/img/structure/B8250870.png)
![3-Benzyl-9-[6-hydroxy-6-(oxiran-2-yl)hexyl]-6,6-dimethyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B8250885.png)









